5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(4-bromophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-3-4-10-21)11-5-7-12(18)8-6-11/h5-8,14,23H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVZNLJWJXWMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative featuring a thiazole and triazole moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.31 g/mol. The structure includes a bromophenyl group and a pyrrolidine moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | AGS | 2.63 ± 0.17 | Induces apoptosis, G2/M arrest |
| Compound B | HeLa | 3.50 ± 0.25 | Cell cycle disruption |
| This compound | TBD | TBD | TBD |
Research indicates that the presence of the thiazole and triazole rings contributes to the inhibition of cancer cell proliferation by inducing apoptosis and disrupting the cell cycle at specific phases (G2/M) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazoles are recognized for their ability to inhibit fungal growth and have been tested against various pathogenic strains. For example:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 20 |
These findings indicate that similar compounds exhibit significant antimicrobial activity, suggesting that This compound may also possess these properties.
Case Studies
A study conducted on a series of thiazole-triazole derivatives revealed that modifications in their chemical structure significantly influenced their biological activity. The study utilized various assays to evaluate cytotoxicity against cancer cell lines and found that certain substitutions led to enhanced potency .
Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. The results indicated that specific modifications could improve their effectiveness as therapeutic agents against infections caused by multidrug-resistant organisms .
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Inhibition of critical cell cycle regulators leads to G2/M phase arrest.
- Antimicrobial Action: Disruption of microbial cell wall synthesis and metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity 5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : Optimize stepwise cyclization reactions using hydrazine derivatives and halogenated aryl ketones. For example, highlights the use of hydrazine hydrate in ethanol under reflux to form triazole-thiadiazole hybrids. Catalyst systems like PEG-400 with Bleaching Earth Clay (pH 12.5) can enhance coupling efficiency, as demonstrated in the synthesis of structurally similar tetrazole derivatives . Purification via recrystallization in water/ethanol mixtures (1:1) ensures high purity (>95% by HPLC).
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.0 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.6–2.8 ppm for CH2) .
- IR : Confirm hydroxyl (ν ~3200–3400 cm⁻¹) and thiazole C=N (ν ~1600 cm⁻¹) groups .
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 48.5%, H: 4.2%, N: 16.8%) .
Q. How can reaction intermediates be stabilized during synthesis?
- Methodological Answer : Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of sensitive intermediates like 4-aminotriazole-3-thiols. emphasizes inert atmospheres (N2/Ar) and low temperatures (0–5°C) during alkylation steps to minimize side reactions.
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s mechanism of action against fungal targets like 14-α-demethylase?
- Methodological Answer : Dock the compound into the active site of 14-α-demethylase (PDB: 3LD6) using software like AutoDock Vina. Focus on interactions between the 4-bromophenyl group and hydrophobic residues (e.g., Leu376) and hydrogen bonding between the hydroxyl group and Tyr117. and demonstrate such approaches to predict antifungal activity, with binding energies ≤−8.5 kcal/mol indicating high affinity .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Control variables like pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability .
- Statistical Modeling : Apply Design of Experiments (DoE) to identify influential factors (e.g., concentration gradients, incubation time) using tools like JMP or Minitab, as shown in for optimizing diazomethane synthesis.
Q. How can structural modifications improve pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Lipophilicity Adjustment : Replace the ethyl group with a trifluoromethyl moiety to enhance metabolic stability (clogP reduction from 3.2 to 2.7) .
- Prodrug Design : Esterify the hydroxyl group to increase oral bioavailability, as seen in for tetrazole-based prodrugs. Validate via ADME predictions (SwissADME) for intestinal absorption (>80%) and CYP450 inhibition profiles .
Q. What crystallographic tools are suitable for analyzing this compound’s solid-state conformation?
- Methodological Answer : Use ORTEP-3 ( ) to generate thermal ellipsoid plots from single-crystal X-ray data. Key parameters include bond angles (e.g., C-S-C in thiazole: ~86°) and torsion angles (e.g., dihedral angle between triazole and bromophenyl planes: ≤15°), which correlate with π-π stacking potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
